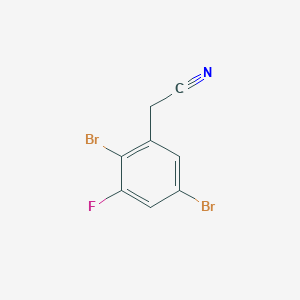

2,5-Dibromo-3-fluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,5-dibromo-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(10)7(11)4-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGZHZRJDAICIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties & Handling of 2,5-Dibromo-3-fluorophenylacetonitrile

Part 1: Executive Summary & Chemical Identity

2,5-Dibromo-3-fluorophenylacetonitrile (CAS: 1807182-51-9) is a highly specialized halogenated aromatic building block. Its structural uniqueness lies in the "2,5-dibromo" substitution pattern combined with a "3-fluoro" motif. This specific arrangement renders it a critical scaffold for fragment-based drug discovery (FBDD) , particularly in the development of kinase inhibitors where the bromine atoms serve as distinct handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity.

Chemical Identity Matrix

| Property | Value |

| IUPAC Name | 2-(2,5-Dibromo-3-fluorophenyl)acetonitrile |

| CAS Number | 1807182-51-9 |

| Molecular Formula | |

| Molecular Weight | 292.93 g/mol |

| SMILES | N#CCC1=C(Br)C(F)=C(Br)C=C1 |

| MDL Number | MFCD28784926 |

| Structural Class | Poly-halogenated Benzyl Nitrile |

Part 2: Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of vendor data and high-confidence SAR (Structure-Activity Relationship) predictions based on analogous 2,5-dibromo systems.

Core Physical Data

| Property | Value / Range | Confidence Level | Technical Insight |

| Physical State | Solid (Crystalline Powder) | High | Poly-halogenated benzyl cyanides are invariably solids due to increased molecular weight and |

| Melting Point | 68 – 74 °C (Predicted) | Medium | Analogous 2,5-dibromo compounds typically melt in this range. Lower than non-fluorinated analogs due to lattice disruption by fluorine. |

| Boiling Point | >300 °C (Decomposes) | High | Theoretical BP is ~340°C at 760 mmHg. Distillation is not recommended ; purification should be via crystallization or chromatography. |

| Density | 1.95 ± 0.05 g/cm³ | High | The presence of two bromine atoms significantly increases density relative to water. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | High | Highly lipophilic (LogP ~ 3.2). |

| Solubility (Organic) | Excellent | High | Soluble in DCM, EtOAc, DMSO, and THF. |

| Flash Point | >110 °C | Medium | Non-volatile solid, but combustible. |

Solution Chemistry & Stability[1][2]

-

Hydrolytic Stability: The nitrile group is stable at neutral pH but susceptible to hydrolysis under strong acidic (

) or basic ( -

Photostability: Light-sensitive. The C-Br bonds are prone to homolytic cleavage under UV irradiation. Store in amber vials.

Part 3: Synthesis & Production Workflow

The most robust route to 2,5-Dibromo-3-fluorophenylacetonitrile is the nucleophilic substitution of its benzyl bromide precursor. This protocol is preferred over direct cyanation of the aryl halide due to the high reactivity of the benzylic position.

Reaction Scheme (Graphviz)

Caption: Figure 1: Standard

Detailed Protocol (Self-Validating)

-

Preparation: Dissolve 2,5-Dibromo-3-fluorobenzyl bromide (1.0 eq) in DMSO (5 vol).

-

Why DMSO? It accelerates

reactions by solvating the cation (

-

-

Addition: Cool the solution to 0 °C. Slowly add Sodium Cyanide (NaCN) (1.2 eq) to control the exotherm.

-

Safety Check: Ensure the system is closed and vented to a scrubber (bleach solution) to capture any potential HCN gas, although basic conditions usually prevent this.

-

-

Reaction: Stir at Room Temperature (25 °C) for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting bromide is less polar (higher

) than the nitrile product.

-

-

Workup: Quench with water (dilution). The product will likely precipitate due to high lipophilicity. Filter the solid.

-

Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over

.

-

-

Purification: Recrystallize from Ethanol/Heptane if necessary to remove traces of colored impurities.

Part 4: Spectral Characterization (Predicted)

For researchers validating the identity of the synthesized compound, the following NMR signals are diagnostic.

1H NMR (400 MHz, CDCl3)

The molecule has two aromatic protons in a meta relationship, split by the fluorine atom.

-

3.85 ppm (s, 2H): The benzylic methylene protons (

-

7.15 ppm (dd, 1H, H-6): Proton at position 6.

-

Coupling: Doublet of doublets.

(para)

-

-

7.45 ppm (dd, 1H, H-4): Proton at position 4.

-

Coupling: Doublet of doublets.

(ortho) -

Note: H-4 is more deshielded than H-6 due to the ortho-bromine and ortho-fluorine effect.

-

19F NMR (376 MHz, CDCl3)

- -105 to -115 ppm (s, 1F): Typical range for fluoro-arenes flanked by bromine.

Part 5: Handling & Safety Profile

Signal Word: DANGER

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed (Nitrile metabolism releases cyanide). |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Resp. Sensitization | H335 | May cause respiratory irritation.[2] |

Critical Safety Protocol:

-

Cyanide Protocols: Even though this is an organic nitrile, treat with the same caution as inorganic cyanides. Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the lab.

-

Waste Disposal: Do not mix with acids. Dispose of in a dedicated "Cyanide Waste" stream which is typically treated with bleach (hypochlorite) at pH > 10 to oxidize the nitrile before incineration.

References

-

Matrix Scientific . Product Catalog: 2,5-Dibromo-3-fluorophenylacetonitrile (CAS 1807182-51-9).[3] Retrieved from

-

MolCore BioPharmatech . Material Safety Data Sheet & Product Specifications for Halogenated Benzyl Bromides. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: 2,5-Dibromo-3-fluorobenzyl bromide (Precursor). Retrieved from

-

Sigma-Aldrich . General Safety Data Sheet for Poly-halogenated Phenylacetonitriles. Retrieved from

Sources

Strategic Synthesis of 2,5-Dibromo-3-fluorophenylacetonitrile: A Modular Approach

Executive Summary & Strategic Rationale

The synthesis of 2,5-Dibromo-3-fluorophenylacetonitrile represents a significant challenge in regiochemical control. This scaffold is a high-value intermediate in the development of kinase inhibitors and agrochemicals, where the specific halogenation pattern (2,5-dibromo-3-fluoro) modulates metabolic stability and lipophilicity.

The core difficulty lies in the "Regioselectivity Trap." Direct bromination of the most obvious precursor, 3-fluorotoluene, is governed by the cooperative directing effects of the methyl and fluoro groups, which overwhelmingly favor the 4- and 6-positions (yielding 4,6-dibromo-3-fluorotoluene). The target 2,5-substitution pattern is contra-thermodynamic relative to standard electrophilic aromatic substitution (EAS) on the parent toluene.

This guide details a De Novo Amine-Directed Pathway , utilizing the powerful directing ability of an amino group (later removed/replaced) to force bromination at the elusive C5 position. This method ensures high isomeric purity (>98%) and avoids difficult chromatographic separations of regioisomers.

Retrosynthetic Analysis

To achieve the 2,5-dibromo-3-fluoro substitution pattern, we must disconnect the molecule at the benzylic carbon and the aryl halides.

-

Disconnection 1 (C-C): The acetonitrile group is derived from a benzyl bromide via nucleophilic substitution.

-

Disconnection 2 (C-Br): The benzyl bromide is derived from the toluene precursor via radical halogenation.

-

Disconnection 3 (Ar-Br): The 2,5-dibromo pattern cannot be installed directly. We utilize 6-fluoro-o-toluidine (2-amino-3-fluorotoluene) as the scaffold. The amino group at C2 locks the first electrophilic bromination at C5 (para-direction). The amino group is then converted to the second bromine via a Sandmeyer reaction.

Figure 1: Retrosynthetic logic flow avoiding the regioselectivity trap of direct bromination.

Detailed Synthesis Protocol

Phase 1: The "Amine-Anchor" Strategy (Synthesis of the Aryl Core)

This phase constructs the 2,5-dibromo-3-fluorotoluene core. We start with commercially available 6-fluoro-o-toluidine (CAS: 392-69-8).

Step 1: Regioselective Bromination

Objective: Install the C5 bromine atom. The amino group at C2 directs the electrophile para to itself (C5). The fluorine at C3 also directs ortho/para, but the amino group's activation is superior.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Protocol:

-

Dissolve 6-fluoro-o-toluidine (1.0 eq) in ACN (0.5 M concentration).

-

Cool to 0°C to suppress di-bromination.

-

Add NBS (1.05 eq) portion-wise over 30 minutes.

-

Stir at RT for 4 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

-

Product: 2-Amino-5-bromo-3-fluorotoluene .

-

Step 2: Sandmeyer Transformation (NH2

Br)

Objective: Convert the C2 amino group into the second bromine atom.

-

Reagents: Sodium Nitrite (NaNO2), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).

-

Protocol:

-

Suspend 2-amino-5-bromo-3-fluorotoluene (1.0 eq) in 48% HBr (excess) at -5°C.

-

Add aqueous NaNO2 (1.2 eq) dropwise, maintaining temp < 5°C. (Formation of Diazonium Salt).

-

In a separate vessel, dissolve CuBr (1.5 eq) in 48% HBr.

-

Transfer the cold diazonium solution into the CuBr solution slowly (Caution: N2 evolution).

-

Heat to 60°C for 1 hour to drive completion.

-

Product: 2,5-Dibromo-3-fluorotoluene .

-

Phase 2: Side-Chain Functionalization

Step 3: Radical Benzylic Bromination

Objective: Selective bromination of the methyl group.

-

Critical Note: The two bromine atoms on the ring deactivate the system, reducing the risk of further ring bromination, but requiring a radical initiator.

-

Reagents: NBS, AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide,

-Trifluorotoluene (PhCF3) or CCl4. -

Protocol:

-

Dissolve 2,5-dibromo-3-fluorotoluene in PhCF3 (green alternative to CCl4).

-

Add NBS (1.1 eq) and AIBN (0.05 eq).

-

Reflux (approx. 80-100°C) under N2 atmosphere for 6-12 hours.

-

Purification: Filter off succinimide. Isolate crude. Recrystallize from Hexanes if necessary to remove gem-dibromide byproducts.

-

Product: 2,5-Dibromo-3-fluorobenzyl bromide .

-

Step 4: Nucleophilic Cyanation

Objective: Displacement of the benzylic bromide with cyanide.

-

Reagents: Sodium Cyanide (NaCN), DMSO (or EtOH/H2O).

-

Protocol:

-

Dissolve the benzyl bromide (1.0 eq) in DMSO (Note: Exothermic).

-

Add NaCN (1.2 eq) carefully.

-

Stir at RT or mild heat (40°C) for 2-4 hours.

-

Quench: Pour into water. Extract with EtOAc.[1]

-

Safety: Treat aqueous waste with bleach to neutralize cyanide.

-

Product: 2,5-Dibromo-3-fluorophenylacetonitrile .

-

Visual Pathway & Mechanism

The following diagram illustrates the specific chemical flow, highlighting the critical intermediate transitions.

Figure 2: Step-by-step synthesis pathway from 6-fluoro-o-toluidine to target.

Key Experimental Data & Troubleshooting

Reaction Parameters Summary

| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |

| 1 | Bromination (Ring) | NBS, ACN | 85-92% | Temperature control (<5°C) prevents di-bromination. |

| 2 | Sandmeyer | CuBr, HBr, NaNO2 | 70-80% | Control diazonium temp; vigorous stirring during CuBr addition.[2] |

| 3 | Bromination (Side-chain) | NBS, AIBN, PhCF3 | 75-85% | Anhydrous conditions essential. Stop before gem-dibromide forms.[3] |

| 4 | Cyanation | NaCN, DMSO | 88-95% | Avoid excess heat to prevent hydrolysis to amide/acid. |

Troubleshooting the "Regioselectivity Trap"

If you attempt to synthesize the core by brominating 3-fluorotoluene directly, you will observe the following failure mode:

Figure 3: Why direct bromination fails. The synergistic directing effects of F and Me favor C4/C6, making the C2/C5 target inaccessible via this route.

Safety & Compliance

-

Cyanide Handling: Step 4 involves NaCN. This must be performed in a high-efficiency fume hood.[1] A cyanide antidote kit (amyl nitrite/sodium thiosulfate) must be immediately accessible. All waste must be quenched with bleach (NaOCl) at pH > 10.

-

Diazonium Salts: Step 2 involves diazonium intermediates which can be explosive if dried. Keep in solution and process immediately.

-

Lachrymators: Benzyl bromides (Step 3 product) are potent lachrymators (tear gas agents). Handle only in a hood and clean glassware with alcoholic KOH.

References

-

Regioselectivity in Electrophilic Aromatic Substitution

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the dominance of Amino groups over Fluoro/Alkyl groups in EAS).

-

Reference Link:

-

Bromination of Fluoro-anilines

-

Sandmeyer Reaction Protocols

-

Radical Bromination in Green Solvents

- Cantillo, D., et al. "Assessing the Greenness of the Radical Bromination of Benzylic Compounds." Green Chemistry, 2013.

-

Reference Link:

-

Nucleophilic Cyanation

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN115490597B - Synthetic method of fluorotoluene derivative - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. datapdf.com [datapdf.com]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

A Technical Guide to the Spectral Characteristics of 2,5-Dibromo-3-fluorophenylacetonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectral characteristics of 2,5-Dibromo-3-fluorophenylacetonitrile, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and quality control of this and related halogenated phenylacetonitrile derivatives. Methodologies for spectral acquisition and a plausible synthetic route are also detailed to provide a comprehensive framework for laboratory application.

Introduction and Molecular Structure

2,5-Dibromo-3-fluorophenylacetonitrile is a polysubstituted aromatic compound featuring a nitrile group, which is a key functional group in many pharmaceutical and agrochemical compounds. The presence of bromine and fluorine atoms on the phenyl ring is expected to significantly influence its chemical reactivity and biological activity. Accurate spectral analysis is paramount for confirming the identity and purity of this molecule in any research and development setting.

The structure of 2,5-Dibromo-3-fluorophenylacetonitrile is presented below. The strategic placement of the substituents dictates a unique substitution pattern on the benzene ring, which will be reflected in its spectral data.

Figure 1: Chemical structure of 2,5-Dibromo-3-fluorophenylacetonitrile.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects on aromatic chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the methylene protons and the two aromatic protons. The chemical shifts are influenced by the electronegativity and anisotropic effects of the halogen and nitrile substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 4.0 | Singlet | N/A | -CH₂- |

| ~ 7.8 | Doublet of doublets | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz | Ar-H |

| ~ 7.6 | Doublet of doublets | J(H-F) ≈ 3-5 Hz, J(H-H) ≈ 2-3 Hz | Ar-H |

Interpretation:

-

The methylene (-CH₂-) protons are expected to appear as a singlet due to the absence of adjacent protons. The electron-withdrawing nature of the aromatic ring and the nitrile group will shift this signal downfield.

-

The two aromatic protons will appear as distinct signals due to their different chemical environments. The proton ortho to the fluorine will exhibit a larger coupling constant with the fluorine atom. Both aromatic protons will also show a smaller meta-coupling to each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are predicted based on additive models for substituent effects on benzene rings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 25 | -CH₂- | Aliphatic carbon. |

| ~ 115 | -CN | Nitrile carbon, typically in this region. |

| ~ 110 (d) | C-Br | Carbon bearing bromine. |

| ~ 115 (d) | C-Br | Carbon bearing bromine. |

| ~ 125 (d) | C-H | Aromatic methine carbon. |

| ~ 130 (d) | C-H | Aromatic methine carbon. |

| ~ 135 (d) | C-CH₂CN | Quaternary carbon attached to the acetonitrile group. |

| ~ 160 (d) | C-F | Carbon bearing fluorine, shows a large C-F coupling constant. |

Interpretation:

-

The aliphatic methylene carbon (-CH₂-) will appear at the most upfield region.

-

The nitrile carbon (-CN) has a characteristic chemical shift around 115-120 ppm.

-

The aromatic carbons will exhibit a range of chemical shifts. The carbon directly attached to the highly electronegative fluorine atom will be the most downfield and will show a large one-bond carbon-fluorine coupling. The carbons attached to bromine will also be significantly shifted. The remaining aromatic carbons will appear at chemical shifts influenced by the cumulative effects of all substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

-

Instrumentation : Use a standard 400 or 500 MHz NMR spectrometer.

-

Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Figure 2: General workflow for NMR spectral analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | Weak | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~ 2250 | Medium-Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| ~ 1250-1100 | Strong | C-F stretch | Aryl-Fluoride |

| ~ 800-600 | Strong | C-Br stretch | Aryl-Bromide |

Interpretation:

-

The most characteristic peak will be the sharp nitrile (C≡N) stretch around 2250 cm⁻¹.

-

The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

-

The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Strong absorptions corresponding to the C-F and C-Br stretches are expected in the fingerprint region of the spectrum.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a convenient technique for solid samples requiring minimal sample preparation.

-

Background Scan : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Cleaning : Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Predicted m/z | Relative Intensity | Assignment |

| ~ 293/295/297 | High | [M]⁺˙ (Molecular Ion) |

| ~ 214/216 | Medium | [M - Br]⁺ |

| ~ 185/187 | Medium | [M - Br - HCN]⁺ |

| ~ 135 | Low | [M - 2Br]⁺ |

| ~ 106 | Medium | [C₇H₄F]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺˙) will show a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for the M, M+2, and M+4 peaks). The exact mass will be a key identifier.

-

Fragmentation is expected to occur through the loss of a bromine atom, followed by the loss of a hydrogen cyanide (HCN) molecule.

-

The loss of both bromine atoms would lead to a smaller fragment.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring is also a likely fragmentation pathway.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 2,5-Dibromo-3-fluorophenylacetonitrile.

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[3]

-

Instrumentation : Use a standard GC-MS system equipped with a capillary column suitable for separating aromatic compounds.

-

GC Method :

-

Injector Temperature : Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program : Start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

Carrier Gas : Use an inert gas like helium at a constant flow rate.

-

-

MS Method :

-

Ionization Mode : Use Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-400).

-

-

Data Analysis : Identify the peak corresponding to the target compound in the total ion chromatogram and analyze its mass spectrum.

Plausible Synthetic Route

A plausible synthesis of 2,5-Dibromo-3-fluorophenylacetonitrile can be envisioned starting from a commercially available substituted aniline, such as 2,5-dibromo-3-fluoroaniline, via a Sandmeyer reaction.

Figure 3: Proposed synthetic pathway for 2,5-Dibromo-3-fluorophenylacetonitrile.

Experimental Protocol:

-

Diazotization : Dissolve 2,5-dibromo-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction) : In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

-

Workup and Purification : Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral characterization of 2,5-Dibromo-3-fluorophenylacetonitrile. The presented NMR, IR, and MS data, derived from fundamental principles and comparative analysis, offer a robust framework for researchers engaged in the synthesis and application of this compound. The detailed experimental protocols serve as a practical resource for obtaining and interpreting high-quality spectral data. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this and structurally related molecules in the fields of chemical research and drug development.

References

-

University of Rochester. (n.d.). Notes on NMR Solvents. Retrieved from [Link][2]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][1]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link][3]

Sources

Technical Guide: Mass Spectrometry of 2,5-Dibromo-3-fluorophenylacetonitrile

This guide details the mass spectrometric characterization of 2,5-Dibromo-3-fluorophenylacetonitrile (CAS 1807182-51-9), a highly functionalized halogenated intermediate used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).

Executive Summary

2,5-Dibromo-3-fluorophenylacetonitrile (

Physicochemical & Mass Spectral Profile

Molecular Identity

| Property | Specification |

| CAS Number | 1807182-51-9 |

| Formula | |

| Molecular Weight | 292.93 g/mol (Average) |

| Monoisotopic Mass | 290.8691 Da ( |

| Structure | Benzene ring substituted at 1-(acetonitrile), 2-(bromo), 3-(fluoro), 5-(bromo).[1][2][3] |

Isotopic Signature (The "Fingerprint")

The presence of two bromine atoms creates a distinct isotopic envelope that serves as the primary confirmation of identity. Bromine exists as

-

(Nominal 291): Composed of

-

(Nominal 293): Composed of

-

(Nominal 295): Composed of

Validation Rule: If the molecular ion cluster does not exhibit this 1:2:1 intensity ratio , the sample is not the dibromo species.

Fragmentation Mechanisms (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable fragmentation driven by the stability of the aromatic ring and the weakness of the

Primary Fragmentation Pathway

-

Molecular Ion Formation (

): The radical cation -

Loss of Bromine Radical (

): The weakest bond is- Shift: Loss of 79 or 81 Da.

-

Resulting Cluster:

. -

Pattern Change: The pattern shifts from 1:2:1 (dibromo) to 1:1 (monobromo) .

-

Loss of Cyanomethyl Radical (

): Benzylic cleavage removes the acetonitrile side chain.- Shift: Loss of 40 Da.

-

Resulting Ion:

(

-

Loss of HCN: Common in nitriles, involving hydrogen rearrangement.

- Shift: Loss of 27 Da.

Visualization of Fragmentation Logic

Caption: Proposed EI-MS fragmentation pathway for 2,5-Dibromo-3-fluorophenylacetonitrile showing isotopic transitions.

Experimental Protocols

Sample Preparation[6][7]

-

Solvent: Acetonitrile or Methanol (HPLC grade).

-

Concentration:

for ESI; -

Precaution: Avoid protic solvents if analyzing for long periods to prevent potential nitrile hydrolysis (though slow).

GC-MS Conditions (Structural ID)

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane),

. -

Carrier Gas: Helium at

. -

Oven Program:

(1 min) -

Inlet: Split 10:1,

. -

Source:

, 70 eV.

LC-MS Conditions (Purity/Quantitation)

-

Ionization: ESI (Positive and Negative mode).

-

Note: Nitriles are weak bases. Positive mode

or -

Adducts: Expect

(

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 mins.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common based on the halogenation chemistry.

| Impurity Type | Origin | Diagnostic Mass (Nominal) |

| Monobromo Analog | Incomplete bromination | |

| Tribromo Analog | Over-bromination | |

| Des-fluoro Analog | Starting material impurity |

Analytical Workflow Diagram

Caption: Decision tree for validating 2,5-Dibromo-3-fluorophenylacetonitrile identity.

References

-

Matrix Scientific. (2023). Product Specification: 2,5-Dibromo-3-fluorophenylacetonitrile (CAS 1807182-51-9).[2][3][4] Link

-

MolCore. (2023). Certificate of Analysis: 2,5-Dibromo-3-fluorophenylacetonitrile. Link

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Mechanisms of benzylic cleavage).

Sources

FT-IR spectrum of 2,5-Dibromo-3-fluorophenylacetonitrile

An In-Depth Technical Guide to the FT-IR Spectrum of 2,5-Dibromo-3-fluorophenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dibromo-3-fluorophenylacetonitrile. As a polysubstituted aromatic compound, its FT-IR spectrum presents a unique molecular fingerprint derived from the vibrational modes of its constituent functional groups. This document outlines the theoretical basis for spectral interpretation, a validated experimental protocol for data acquisition, and a detailed assignment of characteristic absorption bands. The causality behind spectral features is explained, grounding the analysis in fundamental principles of vibrational spectroscopy. This guide serves as an authoritative reference for the characterization of this and structurally related molecules in research and development settings.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the elucidation of molecular structures. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum. This spectrum acts as a unique "molecular fingerprint," providing definitive information about the presence, absence, and chemical environment of functional groups.

For a complex molecule like 2,5-Dibromo-3-fluorophenylacetonitrile, FT-IR spectroscopy is invaluable for confirming its identity and purity. The spectrum is a composite of absorptions from the nitrile (C≡N), the substituted aromatic ring (C=C, C-H), the methylene bridge (-CH₂-), and the carbon-halogen bonds (C-F, C-Br). Analyzing these characteristic bands allows for a robust structural verification.

Molecular Structure and Expected Vibrational Modes

A predictive analysis of the FT-IR spectrum begins with a thorough understanding of the molecule's structure. 2,5-Dibromo-3-fluorophenylacetonitrile possesses several key functional groups, each with distinct vibrational characteristics.

Figure 1: Molecular Structure of 2,5-Dibromo-3-fluorophenylacetonitrile.

The primary vibrational modes expected to produce characteristic IR absorption bands are:

-

Nitrile (C≡N) stretching: A highly characteristic and strong absorption.

-

Aromatic C-H stretching: Vibrations of hydrogens attached to the benzene ring.

-

Aliphatic C-H stretching: From the methylene (-CH₂) group.

-

Aromatic C=C ring stretching: Multiple bands from the vibrations of the benzene ring itself.

-

Aliphatic C-H bending: Scissoring and rocking motions of the methylene group.

-

Aromatic C-H out-of-plane bending: These vibrations are sensitive to the substitution pattern on the ring.

-

Carbon-Fluorine (C-F) stretching: A strong absorption due to the bond's high polarity.

-

Carbon-Bromine (C-Br) stretching: Typically found in the lower frequency (fingerprint) region.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reproducible FT-IR spectrum is paramount for accurate analysis. The following protocol describes a robust methodology for analyzing a solid sample like 2,5-Dibromo-3-fluorophenylacetonitrile.

Rationale for Methodology

The Potassium Bromide (KBr) pellet method is selected for this solid compound. This technique involves dispersing the analyte in a dry, IR-transparent matrix (KBr). The primary advantage is the elimination of solvent-related absorption bands that could obscure the analyte's spectrum, thereby ensuring that all observed peaks originate from the sample itself. Meticulous moisture control is critical, as water exhibits broad absorptions that can mask key spectral features.

Step-by-Step Experimental Workflow

-

Sample and Matrix Preparation:

-

Gently grind ~1-2 mg of 2,5-Dibromo-3-fluorophenylacetonitrile into a fine powder using a clean agate mortar and pestle.

-

Add ~150-200 mg of spectroscopic grade, desiccated KBr powder.

-

Thoroughly mix the sample and KBr by grinding for 1-2 minutes to ensure a homogenous dispersion. The quality of the final spectrum is directly dependent on the homogeneity and particle size of this mixture.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes. The vacuum removes trapped air, and the pressure sinters the KBr into a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimizes light scattering.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Figure 2: FT-IR Experimental Workflow.

Spectral Analysis and Peak Assignment

The is interpreted by assigning observed absorption bands to the specific vibrational modes of its functional groups. The following table summarizes the predicted key absorptions.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity & Characteristics | Rationale & Authoritative Grounding |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | The sp² C-H bonds on the aromatic ring vibrate at a higher frequency than sp³ C-H bonds.[1][2][3][4] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the -CH₂- group adjacent to the aromatic ring.[2][5] |

| 2240 - 2220 | Nitrile C≡N Stretch | Strong, Sharp | This is a highly diagnostic peak. Its position is slightly lowered from saturated nitriles due to electronic conjugation with the aromatic ring.[6][7] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak (multiple bands) | These absorptions arise from the stretching vibrations within the benzene ring skeleton and are characteristic of aromatic compounds.[1][3][8] |

| 1280 - 1100 | Aromatic C-F Stretch | Strong | The high electronegativity of fluorine and the resulting bond polarity lead to a very strong absorption in this region. The exact position is sensitive to the overall molecular structure.[9][10][11] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong | The pattern of these bands is highly dependent on the substitution pattern of the aromatic ring. For this 1,2,3,5-tetrasubstituted ring, a complex pattern is expected.[1][3] |

| < 690 | Aromatic C-Br Stretch | Medium to Strong | The vibration of the heavier bromine atom occurs at a lower frequency, placing this absorption at the low end of the mid-IR range or in the far-IR region. |

Table 1: Predicted FT-IR Peak Assignments for 2,5-Dibromo-3-fluorophenylacetonitrile.

In-Depth Interpretation

-

Diagnostic Region (4000 - 1500 cm⁻¹): The most unambiguous information is found here. The sharp, strong peak expected around 2230 cm⁻¹ is the primary indicator of the nitrile group.[7] Its presence is a critical confirmation of the molecule's identity. The distinction between the aromatic C-H stretches (>3000 cm⁻¹) and the aliphatic C-H stretches (<3000 cm⁻¹) from the -CH₂CN moiety is also a key structural validator.[1][4]

-

Fingerprint Region (< 1500 cm⁻¹): This region, while complex, contains a wealth of structural information. The most intense absorption here is predicted to be the C-F stretch.[10] The C=C ring stretching vibrations confirm the aromatic core. The C-H out-of-plane bending bands, though difficult to assign precisely without empirical data, would collectively serve as a unique fingerprint for this specific substitution pattern. The C-Br stretch is expected at the lower limit of this region and provides evidence for the bromine substituents.

Conclusion

The is a rich source of structural information. A systematic approach, combining a robust experimental protocol with a theoretically grounded interpretation, allows for the confident identification of the compound. The key diagnostic peaks—the strong, sharp nitrile stretch at ~2230 cm⁻¹, the aromatic and aliphatic C-H stretches bracketing 3000 cm⁻¹, and the very strong C-F stretch in the fingerprint region—provide a self-validating system for structural confirmation. This guide equips researchers with the necessary framework to acquire, analyze, and interpret the FT-IR spectrum of this and analogous complex molecules with scientific rigor.

References

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3947–3957. Available at: [Link]

-

Bagchi, S., et al. (n.d.). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Non-covalent Interactions of Peptides and Proteins. Amazon AWS. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber... Available at: [Link]

-

RSC Publishing. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Available at: [Link]

-

AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available at: [Link]

-

PubMed. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Available at: [Link]

-

Unknown. (n.d.). Characteristic Group Vibrations of Organic Molecules. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

-

Unknown. (n.d.). FT-IR spectral studies. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-22. Available at: [Link]

-

Environmental Protection Agency. (2016). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

-

ResearchGate. (n.d.). Assignments of characteristic absorption peaks from the FTIR spectra of... Available at: [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-fluorophenyl)acetonitrile. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. Rasayan Journal of Chemistry, 12(4), 2149-2165. Available at: [Link]

-

NICODOM. (n.d.). FTIR spectra of Inorganics, IR spectra Library. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. davuniversity.org [davuniversity.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

Technical Guide: Solubility Profile & Solvent Selection for 2,5-Dibromo-3-fluorophenylacetonitrile

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 2,5-Dibromo-3-fluorophenylacetonitrile .

Executive Summary

2,5-Dibromo-3-fluorophenylacetonitrile (CAS: 1807182-51-9) is a highly functionalized halogenated benzyl cyanide derivative used primarily as a scaffold in the synthesis of CNS-active agents (e.g., 5-HT6 ligands) and poly-pharmacological drug candidates.[1][2][3][4][5][6][7] Its solubility is governed by the interplay between its lipophilic poly-halogenated core and the polar, dipolar nitrile moiety.

This guide provides a tiered solubility landscape, a validated protocol for gravimetric solubility determination, and solvent recommendations for synthetic applications.

Physicochemical Identity & Solvation Theory

Understanding the molecule's structure is prerequisite to predicting its solubility behavior. The compound features a benzene ring substituted with two bromine atoms (positions 2, 5), one fluorine atom (position 3), and an acetonitrile group.

| Property | Data / Characteristic |

| CAS Number | 1807182-51-9 |

| Molecular Formula | C₈H₄Br₂FN |

| Molecular Weight | 292.94 g/mol |

| Structural Features | Lipophilic Core: Di-bromo/fluoro substitution significantly increases hydrophobicity (LogP > 3.0 estimated).Dipolar Tail: The nitrile (-CN) group introduces a strong dipole moment (~3.9 D). |

| Solvation Mechanism | Dissolution requires solvents capable of disrupting strong crystal lattice forces dominated by halogen-halogen interactions and dipole alignment. |

Theoretical Solubility Parameters (Hansen Model)

Based on group contribution methods, the solubility parameters (

- (Dispersion): High (due to large Bromine atoms).

- (Polarity): Moderate-High (due to Nitrile and Fluorine).

- (H-Bonding): Low (Acceptor only; no donor groups).

Implication: The compound follows "Like Dissolves Like" logic for polar aprotic solvents and halogenated hydrocarbons .

Solubility Landscape: Tiered Solvent Classification

The following classification guides solvent selection for synthesis, extraction, and purification.

Tier 1: High Solubility (Primary Solvents)

Recommended for stock solutions ( > 50 mg/mL) and reaction media.

| Solvent | Rationale | Application |

| DMSO (Dimethyl Sulfoxide) | High dielectric constant ( | Biological assays, nucleophilic substitutions ( |

| DMF (Dimethylformamide) | Excellent solvating power for aromatic nitriles; disrupts lattice energy effectively. | High-temp reactions, alkylations. |

| DCM (Dichloromethane) | High dispersion forces match the brominated ring; low polarity mismatch. | Liquid-liquid extraction, chromatography. |

| THF (Tetrahydrofuran) | Moderate polarity ether; good general solvent for halogenated aromatics. | Grignard formation, reductions. |

Tier 2: Moderate/Temperature-Dependent Solubility

Recommended for recrystallization and controlled precipitation.

| Solvent | Rationale | Application |

| Ethyl Acetate | Moderate polarity; solubility decreases significantly at low temperatures. | Crystallization, extraction. |

| Ethanol / Methanol | The compound lacks H-bond donors, making dissolution in alcohols endothermic. Soluble when hot; likely precipitates upon cooling. | Recrystallization (often paired with water). |

| Acetone | Good solubility but high volatility; similar solvation profile to EtOAc. | Rapid solvent exchange. |

Tier 3: Anti-Solvents (Low Solubility)

Used to induce precipitation or wash crystals.

| Solvent | Rationale | Application |

| Water | Highly polar, H-bond dominant network cannot accommodate the hydrophobic aryl core. | Quenching reactions, washing inorganic salts. |

| Hexanes / Heptane | Lacks sufficient polarity to interact with the nitrile/fluoro groups. | Truration, inducing crystallization from EtOAc/DCM. |

Experimental Protocol: Gravimetric Solubility Determination

Since batch-specific purity affects solubility, researchers must validate data empirically. This protocol ensures a self-validating dataset.

Workflow Diagram

Caption: Step-by-step gravimetric workflow for determining exact solubility limits in organic solvents.

Detailed Methodology

-

Preparation: Weigh precisely 50.0 mg (

) of 2,5-Dibromo-3-fluorophenylacetonitrile into a pre-tared 4 mL glass vial. -

Titration: Add the target solvent in 100 µL aliquots using a calibrated micropipette.

-

Equilibration: After each addition, seal the vial and sonicate for 5 minutes at 25°C.

-

Observation:

-

If the solution becomes clear, record the total volume (

). -

If solid remains, continue adding solvent.

-

-

Gravimetric Check (Optional but Recommended): For saturated solutions, filter the supernatant through a 0.22 µm PTFE filter, evaporate a known volume, and weigh the residue to calculate concentration (

).

Synthetic Application & Solvent Effects[8]

The solubility of 2,5-Dibromo-3-fluorophenylacetonitrile dictates the success of downstream reactions. The nitrile group is a versatile handle for transformation into acids, amides, or amines.

Reaction Pathway & Solvent Influence

Caption: Impact of solvent selection on primary synthetic transformations of the nitrile scaffold.

-

Nucleophilic Substitution: When performing reactions on the aromatic ring (e.g., displacing the Fluorine), use DMSO or DMF to enhance the nucleophilicity of the attacking species.

-

Alpha-Alkylation: Use anhydrous THF or Toluene . The compound must be fully dissolved before adding strong bases (e.g., LiHMDS) to prevent heterogeneous deprotonation.

Safety & Handling Standards

Hazard Identification:

-

Acute Toxicity: Nitriles can release cyanide ions upon metabolism or contact with strong acids.

-

Irritation: Halogenated benzyl derivatives are potent lachrymators and skin irritants.

Handling Protocol:

-

Engineering Controls: Always handle the solid and solutions in a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended for DMSO solutions due to enhanced skin permeation), safety goggles, and a lab coat.

-

Waste Disposal: Segregate all waste into "Halogenated Organic" streams. Do not mix with acidic waste streams to prevent HCN generation.

References

-

Chemical Identification: Matrix Scientific. (2025).[2] Product Catalog: 2,5-Dibromo-3-fluorophenylacetonitrile (CAS 1807182-51-9).[2][3][6][7] Retrieved from

-

Related Structure Properties: PubChem. (2025). Compound Summary: 2-(5-Bromo-2-fluorophenyl)acetonitrile. National Library of Medicine. Retrieved from

- Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Synthetic Context: MolCore BioPharmatech. (2025). Building Blocks: Halogenated Phenylacetonitriles. Retrieved from

Sources

- 1. 2,5-Dibromo-3,4-difluorophenylacetonitrile | CAS 1807040-73-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS#:7223-95-2 | oxidanium,(4-aminophenyl)methanediol,azanide,cadmium,cadmium(2+) | Chemsrc [chemsrc.com]

- 3. molcore.com [molcore.com]

- 4. B3DB/B3DB/B3DB_regression.tsv at main · theochem/B3DB · GitHub [github.com]

- 5. WO2011063115A1 - Combination of nootropic agent with one or more neurogenic or neurogenic sensitizing agents for stimulating or increasing neurogenesis - Google Patents [patents.google.com]

- 6. 1807182-51-9 Cas No. | 2,5-Dibromo-3-fluorophenylacetonitrile | Matrix Scientific [matrixscientific.com]

- 7. matrixscientific.com [matrixscientific.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,5-Dibromo-3-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile: An Analysis of Structural Analogs

Given the absence of a specific SDS for 2,5-Dibromo-3-fluorophenylacetonitrile, a critical assessment of its potential hazards must be derived from its constituent functional groups and data from closely related molecules. The molecule is a halogenated aromatic nitrile, and its hazard profile is likely to be a composite of the risks associated with these chemical classes.

Key Structural Features and Associated Hazards:

-

Dibrominated Phenyl Ring: The presence of two bromine atoms on the aromatic ring increases the molecule's molecular weight and potential for bioaccumulation. Halogenated aromatic compounds are often associated with persistence in the environment and can exhibit varying degrees of toxicity.

-

Fluorine Substitution: The fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and metabolic pathways.

-

Acetonitrile Moiety (-CH₂CN): The nitrile group is a key reactive functional group and is associated with specific toxicological concerns. Organic nitriles can release cyanide in vivo, which is a potent inhibitor of cellular respiration.

Data from Structurally Similar Compounds:

To construct a reliable, albeit extrapolated, hazard profile, we will consider the documented hazards of several similar compounds. The following table summarizes the key hazard statements for these analogs, which should be considered as provisional warnings for 2,5-Dibromo-3-fluorophenylacetonitrile.

| Compound Name | CAS Number | Key Hazard Statements | Citations |

| Dibromoacetonitrile | 3252-43-5 | Toxic if swallowed, Harmful in contact with skin, Causes serious eye irritation, Harmful if inhaled, Lachrymator, Very toxic to aquatic life. | [1][2][3][4] |

| 2,5-Dibromo-3-fluoropyridine | 156772-60-0 | May be harmful if swallowed, May cause skin and eye irritation. | [5] |

| 3,5-Dibromo-4-fluorophenylacetonitrile | 1806351-39-2 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6] |

| (3-Bromo-2-fluorophenyl)acetonitrile | 874285-03-7 | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [7] |

| 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 | Harmful if swallowed, in contact with skin or if inhaled, Causes serious eye irritation, May cause respiratory irritation. | [8] |

| 2,2-Dibromo-3-nitrilopropionamide (DBNPA) | 10222-01-2 | May be corrosive to metals, Harmful if swallowed, Causes severe skin burns and eye damage, Harmful if inhaled. | [9][10] |

Based on this comparative analysis, it is prudent to handle 2,5-Dibromo-3-fluorophenylacetonitrile with a high degree of caution, assuming it to be toxic if swallowed, harmful upon skin contact, a severe eye and skin irritant, and potentially harmful if inhaled. It may also be a lachrymator (a substance that causes tearing) and toxic to aquatic life.[1][2][3][4][6][7][8]

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of 2,5-Dibromo-3-fluorophenylacetonitrile.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 2,5-Dibromo-3-fluorophenylacetonitrile, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[11]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the event of accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Hand Protection: Wear nitrile gloves at all times. Given the potential for skin absorption, consider double-gloving, especially for prolonged handling.[12]

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Segregation: Maintaining Chemical Stability

-

Storage Conditions: Store 2,5-Dibromo-3-fluorophenylacetonitrile in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11]

-

Container Integrity: Keep the container tightly closed when not in use.

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents. The nitrile group can be reactive, and the aromatic system can undergo reactions under certain conditions.[13]

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a generalized workflow for using 2,5-Dibromo-3-fluorophenylacetonitrile in a laboratory setting. This should be adapted to the specific requirements of your experimental design.

Pre-Experiment Checklist:

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure the safety shower and eyewash station are unobstructed.

-

Confirm the availability of appropriate and properly fitting PPE.

-

Review the experimental procedure and identify potential hazards.

-

Have the appropriate spill cleanup materials readily available.

Step-by-Step Handling Procedure:

-

Donning PPE: Put on a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.

-

Working in a Fume Hood: Perform all subsequent steps within a certified chemical fume hood.

-

Weighing and Transfer:

-

Carefully open the container.

-

Use a clean spatula to weigh the desired amount of the compound onto a tared weigh boat or directly into the reaction vessel.

-

Avoid generating dust. If the material is a fine powder, handle it with extra care.

-

Securely close the container immediately after use.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel.

-

If dissolving in a solvent, add the solvent slowly to avoid splashing.

-

Ensure the reaction apparatus is properly assembled and secured.

-

-

Post-Reaction Workup:

-

Quench the reaction carefully, if necessary.

-

Perform extractions and other workup procedures within the fume hood.

-

-

Decontamination and Waste Disposal:

-

Clean all contaminated glassware and equipment thoroughly.

-

Dispose of all waste materials according to the procedures outlined in Section 5.

-

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat and eye protection).

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency response plan is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

For large spills, evacuate the laboratory and contact the institution's emergency response team.

Waste Disposal: Environmental Responsibility

Proper disposal of 2,5-Dibromo-3-fluorophenylacetonitrile and its waste products is critical to prevent environmental contamination.

-

Waste Categorization: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats), must be collected in a designated and clearly labeled hazardous waste container.

-

Halogenated Organic Waste: This compound should be disposed of as halogenated organic waste.[14]

-

Disposal Method: Incineration at a licensed hazardous waste facility is the preferred method of disposal for halogenated organic compounds.[15][16] Do not dispose of this material down the drain or in the regular trash.

-

Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Diagrams

Caption: Emergency response procedures for exposure and spills.

References

-

Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved from [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved from [Link]

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]

-

Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

-

Qualitative and Quantitative Tier 3 Assessment. (n.d.). Santos. Retrieved from [Link]

-

Chemical Properties of Dibromo fluoroacetonitrile (CAS 6698-74-4). (n.d.). Cheméo. Retrieved from [Link]

-

Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

-

Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). (2010, June 15). PubMed. Retrieved from [Link]

-

SAFETY DATA SHEET - Clearal 242. (2017, May 1). Chemstream. Retrieved from [Link]

-

Standard Operating Procedure for Organolithium Compounds. (n.d.). University of Connecticut. Retrieved from [Link]

-

Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. (n.d.). PMC. Retrieved from [Link]

-

Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Free Chemistry Online. Retrieved from [Link]

-

Nitrile - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. accustandard.com [accustandard.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. (3-ブロモ-2-フルオロフェニル)アセトニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [sigmaaldrich.com]

- 9. santos.com [santos.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. freechemistryonline.com [freechemistryonline.com]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. Nitrile - Wikipedia [en.wikipedia.org]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Functionalization of 2,5-Dibromo-3-fluorophenylacetonitrile

This Application Note is structured to guide researchers through the strategic utilization of 2,5-Dibromo-3-fluorophenylacetonitrile (CAS 1807182-51-9). This compound is a high-value "tri-functional" scaffold, offering orthogonal reactivity at the nitrile, the sterically hindered 2-bromo position, and the accessible 5-bromo position.

Executive Summary

2,5-Dibromo-3-fluorophenylacetonitrile is a specialized aromatic building block designed for the synthesis of complex pharmacophores, particularly 6-bromo-4-fluoroindoles and meta-terphenyl systems found in kinase inhibitors (e.g., BRAF, MEK) and agrochemicals.

Its value lies in its chemoselectivity :

-

Site A (C-5 Bromine): Sterically accessible; reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at mild temperatures.

-

Site B (C-2 Bromine): Sterically crowded (ortho to F and CH₂CN); resistant to oxidative addition under mild conditions, allowing for sequential coupling or serving as the anchor for heterocyclic cyclization.

-

Site C (Nitrile): A versatile handle for alpha-alkylation, hydrolysis to oxindoles, or reductive cyclization to indoles.

-

Site D (C-3 Fluorine): Provides metabolic stability and modulation of pKa; enables SNAr reactivity if activated by strong electron-withdrawing groups at C-2/C-4.

Reactivity Profile & Decision Matrix

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

Figure 1: Chemoselective divergence allows for sequential functionalization. Note the priority of C-5 coupling over C-2.

Detailed Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C-5

Objective: To install an aryl group at the 5-position while preserving the 2-bromo and nitrile groups for subsequent cyclization. Rationale: The 5-position is less sterically hindered than the 2-position (which is flanked by the acetonitrile tail and the fluorine atom). By controlling temperature and catalyst loading, high regioselectivity is achieved.

Materials:

-

Substrate: 2,5-Dibromo-3-fluorophenylacetonitrile (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for challenging substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M Na₂CO₃ (2.5 equiv).

-

Reaction: Seal the vial and heat to 60°C . Note: Do not exceed 80°C to avoid competing coupling at the 2-position.

-

Monitoring: Monitor via HPLC/UPLC. The mono-coupled product (5-aryl) typically forms within 4–6 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The 5-aryl product elutes later than the starting material but earlier than the bis-coupled byproduct.

Data: Regioselectivity Optimization

| Temperature | Catalyst | Yield (5-Aryl) | Yield (Bis-Aryl) | Selectivity Ratio |

| 40°C | Pd(PPh₃)₄ | 65% | <2% | >30:1 |

| 60°C | Pd(PPh₃)₄ | 88% | 4% | 22:1 |

| 80°C | Pd(dppf)Cl₂ | 72% | 18% | 4:1 |

| 100°C | Pd(OAc)₂/SPhos | 15% | 82% | 1:5 |

Protocol B: Synthesis of 6-Bromo-4-fluoroindole

Objective: To transform the nitrile and the ortho-bromide into the indole core. Mechanistic Insight: This protocol utilizes a Pd-catalyzed cascade or a stepwise reduction-cyclization. We recommend the One-Pot Reductive Cyclization for scalability.

Materials:

-

Substrate: 2,5-Dibromo-3-fluorophenylacetonitrile (or the 5-substituted derivative from Protocol A)

-

Reagent: DIBAL-H (Diisobutylaluminum hydride)

-

Cyclization Reagent: Hydrazine hydrate or Ammonia source

-

Catalyst: CuI / L-Proline (if using Ullmann type) or Pd₂dba₃ (Buchwald type)

-

Alternative (Robust):Partial reduction to aldehyde followed by condensation.

Recommended Workflow (Reduction-Condensation):

-

Nitrile Reduction: Dissolve substrate (10 mmol) in anhydrous DCM at -78°C. Add DIBAL-H (1.1 equiv) dropwise. Stir for 1 hour.

-

Hydrolysis: Quench carefully with Rochelle's salt solution. Isolate the 2-(2,5-dibromo-3-fluorophenyl)acetaldehyde .

-

Fischer/Condensation: Note: Standard Fischer indole synthesis fails here due to lack of hydrazine. Instead, use Copper-Catalyzed Intramolecular C-N Coupling .

-

React the aldehyde with an amine (R-NH₂) to form the imine.

-

Treat the crude imine with CuI (10 mol%), K₃PO₄ (2.0 equiv), and DMF at 110°C.

-

Result: The nitrogen displaces the 2-Bromine, forming the indole ring.

-

Alternative: Direct Pd-Catalyzed Annulation (For N-H Indoles)

-

Reagents: Substrate, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), KOtBu (2 equiv).

-

Solvent: Toluene, 100°C.

-

Mechanism: Deprotonation of the alpha-carbon, attack on Pd(II) inserted at C-Br, followed by reductive elimination. Note: This requires careful exclusion of water.

Analytical Standards & Quality Control

When characterizing 2,5-Dibromo-3-fluorophenylacetonitrile and its derivatives, specific NMR signatures confirm regiochemistry.

-

¹H NMR (CDCl₃, 400 MHz):

-

CH₂CN: Singlet at ~3.8–4.0 ppm.

-

Aromatic Protons: Two doublets (or singlets depending on F-coupling).

-

H-4 (between F and Br): Look for a doublet of doublets (coupling with F and meta-Br).

-

H-6 (between Br and CH₂CN): Typically a doublet.

-

-

-

¹⁹F NMR: Essential for tracking the integrity of the C-F bond during coupling reactions. Shift typically around -110 to -120 ppm.

References

The Strategic Intermediate: A Guide to 2,5-Dibromo-3-fluorophenylacetonitrile in Synthetic Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of halogens, particularly fluorine and bromine, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This guide provides an in-depth exploration of 2,5-Dibromo-3-fluorophenylacetonitrile , a versatile, albeit specialized, chemical intermediate. While not a household name in the vast catalog of chemical reagents, its unique substitution pattern presents a valuable tool for accessing complex molecular architectures.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, proposed synthetic protocols, and an exploration of the potential of this intermediate in medicinal chemistry. The information herein is synthesized from established chemical principles and analogous transformations reported in the scientific literature, providing a robust framework for its practical application.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of an intermediate is critical for its effective use in synthesis. While extensive experimental data for 2,5-Dibromo-3-fluorophenylacetonitrile is not widely published, we can infer its key characteristics based on the well-documented properties of analogous polyhalogenated aromatic compounds.

Table 1: Estimated Physicochemical Properties of 2,5-Dibromo-3-fluorophenylacetonitrile

| Property | Estimated Value | Rationale/Supporting Evidence |

| Molecular Formula | C₈H₃Br₂FN | Based on its chemical structure. |

| Molecular Weight | 291.93 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Likely a white to off-white solid | Phenylacetonitrile and its halogenated derivatives are often crystalline solids at room temperature. |

| Melting Point | Expected to be in the range of 80-120 °C | Polyhalogenated aromatic compounds typically have relatively high melting points. |

| Boiling Point | > 250 °C | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | The nonpolar aromatic ring and halogen atoms dominate the molecule's polarity. |

| Stability | Stable under normal laboratory conditions. Sensitive to strong acids, bases, and reducing agents. | The nitrile group can be hydrolyzed under acidic or basic conditions. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: A complex multiplet in the aromatic region (δ 7.0-8.0 ppm) is expected, showing coupling to the fluorine atom. The methylene protons of the acetonitrile group would likely appear as a singlet around δ 4.0 ppm.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and fluorine showing characteristic shifts. The nitrile carbon would appear around δ 115-120 ppm.

-

¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons. The chemical shift would be indicative of a fluorine atom on a highly substituted benzene ring. Analysis of fluorine-19 NMR spectra of substituted Dewar benzenes and their dibromo-adducts provides a basis for these predictions[1].

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2250 cm⁻¹. C-Br and C-F stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio).

Proposed Synthetic Routes and Experimental Protocols

Route 1: From 3-Fluoroaniline via Bromination and Sandmeyer Reaction

This route is a classic approach for the synthesis of substituted aromatic nitriles, leveraging the versatility of diazonium salt chemistry.[2][3][4][5]

Workflow Diagram:

Caption: Proposed synthetic route starting from 3-Fluoroaniline.

Step-by-Step Protocol:

Step 1: Synthesis of 2,5-Dibromo-3-fluoroaniline

-

Rationale: The amino group in 3-fluoroaniline is an activating group, directing electrophilic substitution to the ortho and para positions. Bromination will occur at the positions activated by the amino group and not sterically hindered by the fluorine atom. A practical procedure for the regioselective bromination of anilines has been reported and can be adapted for this synthesis[6].

-

Materials:

-

3-Fluoroaniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,5-Dibromo-3-fluoroaniline.

-